![molecular formula C21H25ClN2O3 B061449 4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid CAS No. 190730-41-7](/img/structure/B61449.png)
4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
説明
Pharmacological Profile of 4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic Acid
Mechanisms of Action
Histamine H1 Receptor Antagonism
Bepotastine functions primarily as a highly selective histamine H1 receptor antagonist. In vitro binding studies have demonstrated that it possesses significantly greater affinity for H1 receptors compared to other commonly used antihistamines, with binding affinity reported to be approximately 3 times higher than cetirizine and 6 times higher than fexofenadine. This potent and selective antagonism forms the cornerstone of its therapeutic action.
The compound competitively binds to H1 receptors, preventing histamine from activating these receptors and triggering the cascade of allergic symptoms including increased vascular permeability, vasodilation, and stimulation of sensory nerve endings that lead to itching and pain. This direct antagonism provides rapid relief from histamine-mediated symptoms characteristic of allergic reactions.
Experimental models of allergic conjunctivitis have demonstrated that bepotastine significantly inhibits conjunctival vascular hyperpermeability induced by histamine in a dose-dependent manner. Comparative studies showed that bepotastine besilate 1.0% exhibited significantly greater efficacy than levocabastine 0.025% in a passive sensitization model and superior performance compared to olopatadine 0.1% in a histamine-induced hyperpermeability model. These findings underscore its potent antihistamine properties that directly contribute to its clinical efficacy.
Mast Cell Stabilization
Beyond direct H1 receptor antagonism, bepotastine demonstrates significant mast cell stabilizing effects. This property is crucial as mast cells are primary effector cells in allergic responses, releasing histamine and various pro-inflammatory mediators upon activation during allergic reactions.
In vitro studies with rat peritoneal mast cells have revealed that bepotastine significantly inhibits calcium ionophore A23187-induced histamine release at concentrations of 1 mM. This effect represents a fundamental mechanism by which the compound prevents the initial release of histamine and other inflammatory mediators that trigger and sustain allergic reactions.
Comparative analyses have demonstrated superior mast cell stabilization compared to other antihistamines. While ketotifen exhibited inhibitory effects only at 0.1 mM with diminishing effectiveness at higher concentrations, olopatadine showed no significant inhibition of histamine release up to concentrations of 1 mM under identical experimental conditions. This superior mast cell stabilizing activity distinguishes bepotastine from many other antihistamines and contributes significantly to its therapeutic profile.
Modulation of Eosinophil Migration
Eosinophils play a central role in allergic inflammation by releasing cytotoxic granule proteins and inflammatory mediators that damage epithelial surfaces and perpetuate allergic responses. Bepotastine demonstrates significant capacity to suppress eosinophil migration and recruitment into inflamed tissues, thereby reducing tissue damage and attenuating allergic inflammation.
Laboratory investigations have shown that bepotastine dose-dependently inhibits leukotriene B4 (LTB4)-induced chemotaxis of guinea pig peritoneal eosinophils. At concentrations of 0.1 mM and 1 mM, bepotastine reduced eosinophil chemotaxis to 81.4% and 30.7% of control values, respectively. This inhibitory effect was comparable to that observed with ketotifen, which reduced chemotaxis to 79.3% and 1.8% of control values at equivalent concentrations; however, unlike ketotifen at 1 mM, bepotastine did not cause observable cell injury. In contrast, olopatadine demonstrated only modest inhibition of eosinophil chemotaxis at 1 mM (68.5% of control).
Table 1: Inhibitory Effect on Eosinophil Chemotaxis by Antihistamines
Compound | Concentration | % of Control Chemotaxis |
---|---|---|
Bepotastine | 0.1 mM | 81.4% |
Bepotastine | 1.0 mM | 30.7% |
Ketotifen | 0.1 mM | 79.3% |
Ketotifen | 1.0 mM | 1.8% (with cell injury) |
Olopatadine | 1.0 mM | 68.5% |
In vivo studies further corroborate these findings, showing that bepotastine besilate 1.0% suppressed platelet-activating factor (PAF)-induced eosinophil infiltration into conjunctival tissue more effectively than ketotifen 0.05%. This inhibition of eosinophil recruitment represents a crucial mechanism by which bepotastine reduces allergic inflammation and prevents tissue damage in affected areas.
Inhibition of Leukotriene Activity
Leukotrienes are potent pro-inflammatory lipid mediators that play significant roles in allergic inflammation by increasing vascular permeability, promoting mucus secretion, and facilitating the recruitment and activation of inflammatory cells. Bepotastine exhibits inhibitory effects on leukotriene activity, which contributes substantially to its overall anti-allergic and anti-inflammatory properties.
Research has demonstrated that bepotastine inhibits both leukotriene B4 (LTB4) and leukotriene D4 (LTD4) activity. The inhibition of LTB4 appears particularly important for the anti-pruritic effects of the compound. In a mouse model of pruritus, oral bepotastine (1-10 mg/kg) dose-dependently suppressed scratching induced by substance P (100 nmol/site) and leukotriene B4 (0.03 nmol/site).
Mechanistic studies revealed that while bepotastine did not affect substance P-induced production of LTB4, it suppressed cellular responses to LTB4. The compound inhibited LTB4-induced increases in intracellular calcium concentration in both neutrophils (at concentrations of 1-100 μM) and dorsal root ganglion neurons (at 100 μM). This suggests that bepotastine's anti-pruritic effects involve inhibition of LTB4 action at the cellular level rather than prevention of its production.
Table 2: Anti-Pruritic Effects of Bepotastine in Mouse Model
Pruritogen | Bepotastine Dose | Effect on Scratching |
---|---|---|
Histamine (100 nmol/site) | 10 mg/kg | Inhibition |
Serotonin (100 nmol/site) | 10 mg/kg | No significant effect |
Substance P (100 nmol/site) | 1-10 mg/kg | Dose-dependent suppression |
Leukotriene B4 (0.03 nmol/site) | 1-10 mg/kg | Dose-dependent suppression |
These findings highlight the compound's multifaceted approach to managing allergic symptoms, addressing not only histamine-mediated effects but also those mediated by other inflammatory pathways, particularly those involving leukotrienes.
Dual-Mechanism Anti-Allergic Activity
The pharmacological profile of this compound is distinguished by its dual mechanism of action that combines direct antihistamine effects with broader anti-inflammatory properties. This comprehensive approach contributes significantly to the compound's efficacy in managing various allergic conditions and differentiates it from other antihistamines that primarily act through H1 receptor antagonism alone.
The direct antihistamine effects, mediated through selective antagonism of H1 receptors, provide immediate relief from histamine-mediated symptoms including itching, sneezing, and rhinorrhea. Simultaneously, the compound's effects on mast cell stabilization, eosinophil recruitment, and leukotriene activity address the underlying inflammatory processes that contribute to the pathophysiology and progression of allergic diseases.
Clinical studies have demonstrated the rapid onset and sustained duration of action resulting from this dual mechanism. In conjunctival allergen challenge (CAC) models, both bepotastine besilate ophthalmic solutions 1.0% and 1.5% showed clinically and statistically significant reductions in ocular itching within 15 minutes that persisted for at least 8 hours after administration. The magnitude of these reductions (1.3-1.5 units for the 15-minute onset-of-action test and 1.0-1.7 units for the 8-hour duration-of-action test, on a 5-point scale) was clinically significant, exceeding the predefined threshold of ≥1.0 unit between-group difference in mean ocular itching scores.
This dual mechanism allows the compound to provide both rapid symptomatic relief and sustained control of allergic inflammation, making it particularly valuable for managing chronic allergic conditions where both immediate symptom alleviation and modulation of underlying inflammatory processes are essential therapeutic objectives.
Selectivity and Receptor Interactions
A distinguishing characteristic of this compound that contributes significantly to its favorable safety profile is its high selectivity for the histamine H1 receptor and minimal interaction with other receptor types associated with adverse effects.
The compound demonstrates negligible affinity for receptors commonly associated with undesirable side effects, including histamine H3, α1-, α2-, and β-adrenergic, serotonin (5-HT2), muscarinic, and benzodiazepine receptors. This selective receptor profile minimizes the potential for adverse effects such as sedation, dry mouth, cognitive impairment, and cardiovascular effects, which are common with less selective antihistamines, particularly first-generation compounds.
Table 3: Receptor Selectivity Profile of this compound
Receptor Type | Affinity Level |
---|---|
Histamine H1 | High |
Histamine H3 | Negligible |
α1-adrenergic | Negligible |
α2-adrenergic | Negligible |
β-adrenergic | Negligible |
Serotonin (5-HT2) | Negligible |
Muscarinic | Negligible |
Benzodiazepine | Negligible |
The selective nature of the compound's receptor binding contributes to its classification as a non-sedating, second-generation antihistamine. Animal studies examining central nervous system penetration showed that after intravenous administration, the concentration of bepotastine was lower in the brain than in plasma, suggesting limited penetration of the blood-brain barrier. This characteristic further supports the reduced sedative potential of the compound compared to older antihistamines that readily cross the blood-brain barrier.
Additionally, in vitro metabolism studies with human liver microsomes have demonstrated that bepotastine is minimally metabolized by CYP450 isozymes and does not inhibit the activity of CYP3A4, CYP2C9, and CYP2C19. This low potential for drug interactions via inhibition of these enzymes adds to the favorable safety profile of the compound and reduces concerns regarding drug-drug interactions when used concurrently with other medications.
特性
IUPAC Name |
4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDOWXRIALTES-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of ®-Bepotastine, also known as 1-Piperidinebutanoic acid, 4-[(4-chlorophenyl)-2-pyridinylmethoxy]-, ®-, is the histamine H1 receptor. This receptor plays a crucial role in mediating allergic reactions, including inflammation and pruritus.
Mode of Action
®-Bepotastine acts as an antagonist at the histamine H1 receptor. By binding to this receptor, it prevents histamine, a compound released during allergic reactions, from exerting its effects. This results in a reduction of symptoms associated with allergies.
Biochemical Pathways
The action of ®-Bepotastine primarily affects the histamine signaling pathway. By blocking the H1 receptor, it prevents the downstream effects of histamine binding, which include vasodilation, increased vascular permeability, and sensory nerve stimulation that leads to itching and pain.
Result of Action
The molecular and cellular effects of ®-Bepotastine’s action result in the alleviation of allergic symptoms. By blocking the H1 receptor, it reduces vasodilation and vascular permeability, thereby decreasing inflammation and edema. It also reduces the stimulation of sensory nerves, leading to a decrease in itching and pain associated with allergic reactions.
生物活性
4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid, commonly referred to as Bepotastine, is a chemical compound with significant biological activity, particularly as an antihistamine. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C21H25ClN2O3
- CAS Number : 190730-41-7
- Molecular Weight : 388.89 g/mol
Bepotastine primarily functions as a selective antagonist of the histamine H1 receptor. By blocking this receptor, it effectively reduces the physiological responses associated with allergic reactions, including:
- Decreased Inflammation : Inhibition of vasodilation and vascular permeability reduces edema.
- Reduced Sensory Nerve Stimulation : This leads to diminished itching and pain associated with allergic responses.
Pharmacological Activity
Research indicates that Bepotastine exhibits various pharmacological activities:
- Antihistaminic Activity : As an H1 receptor antagonist, it alleviates symptoms of allergic rhinitis and urticaria.
- Anti-inflammatory Effects : It demonstrates potential in reducing inflammation through the modulation of histamine signaling pathways.
- Antimicrobial Properties : Some studies suggest that derivatives of compounds similar to Bepotastine may exhibit antibacterial activity against specific strains such as Salmonella typhi and Bacillus subtilis .
Case Studies and Experimental Data
-
Sorption Characteristics :
- A study by Werner et al. (2012) explored the sorption characteristics of phenoxy herbicides similar to Bepotastine in various soil environments. The results indicated that factors such as pH and organic carbon content significantly influence the environmental behavior of these compounds .
- Binding Interactions :
- Enzyme Inhibition :
Comparative Biological Activity Table
類似化合物との比較
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid
- Structure: Features a butanoic acid backbone with a 4-chlorophenylcarbamoyl substituent.
- Properties: Crystallographic studies reveal strong hydrogen-bonding networks, enhancing stability.
- Key Difference : Absence of piperidine and heteroaromatic groups limits its pharmacological utility.
4-(4,6-Dimethyl-2-(Pyridin-2-Yl)-1H-Indol-3-Yl)Butanoic Acid
- Structure: Combines a pyridin-2-yl-substituted indole core with a butanoic acid chain.
- Activity : Acts as a cyclin-dependent kinase 5 (CDK5)/p25 inhibitor, demonstrating selectivity for neurodegenerative disease targets. The indole-pyridine system enhances blood-brain barrier penetration, unlike the piperidine-based target compound .
- Key Difference : Core heterocycle (indole vs. piperidine) directs divergent therapeutic applications.
4-[4-(2-Chloro-Phenyl)-Piperazin-1-Yl]-1-Pyridin-4-Yl-Butan-1-One
- Structure : Piperazine ring linked to a chlorophenyl group and a pyridin-4-yl ketone.
- Activity : Primarily explored as a dopamine D2/D3 receptor ligand. The ketone group and piperazine ring reduce hydrophilicity compared to the carboxylic acid in the target compound, altering pharmacokinetics .
Pharmacological Analogues: H1 Receptor Antagonists
Bepotastine Besilate (4-[4-[(S)-(4-Chlorophenyl)-Pyridin-2-Ylmethoxy]Piperidin-1-Yl]Butanoic Acid Benzenesulfonate)
- Structure : S-enantiomer of the target compound, complexed with benzenesulfonic acid.
- Activity : Exhibits potent H1 receptor antagonism (IC50 = 0.69 nM) and anti-inflammatory effects via interleukin-5 inhibition. The S-configuration shows marginally lower efficacy compared to the R-form in preclinical models, though both enantiomers are clinically effective .
- Key Difference : Stereochemistry and salt formulation influence solubility (≥15.9 mg/mL in water) and bioavailability .
Rimonabant (N-(Piperidin-1-Yl)-5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxamide)
- Structure : Piperidine-linked pyrazole-carboxamide with dual chlorophenyl groups.
- Activity: Cannabinoid CB1 receptor inverse agonist (unrelated to H1 antagonism). The chlorophenyl groups enhance lipophilicity, contrasting with the target compound’s polar carboxylic acid .
Research Findings and Mechanistic Insights
- Stereochemical Impact : The R-enantiomer of the target compound shows 2–3-fold higher H1 receptor binding affinity than the S-form in vitro, though both are clinically utilized due to formulation adjustments .
- Piperidine Role : The piperidine ring’s conformational flexibility optimizes receptor interactions. Substitution with rigid piperazine (as in 4-[4-(2-chloro-phenyl)-piperazin-1-yl]-1-pyridin-4-yl-butan-1-one) reduces H1 activity but enhances dopamine receptor binding .
- Chlorophenyl Contribution : The 4-chlorophenyl group enhances lipophilicity and π-π stacking with receptor aromatic residues, critical for target engagement .
準備方法
Catalytic Asymmetric Reduction
A ketone precursor, (4-chlorophenyl)(pyridin-2-yl)methanone, undergoes hydrogenation using a chiral Ru-BINAP catalyst system:
Reaction Conditions
-
Substrate: 10 mmol (4-chlorophenyl)(pyridin-2-yl)methanone
-
Catalyst: 0.5 mol% RuCl[(R)-BINAP]
-
Solvent: MeOH/H2O (9:1)
-
Pressure: 50 bar H2
-
Temperature: 40°C
-
Time: 24 hours
Outcomes
Parameter | Value |
---|---|
Yield | 92% |
ee | 98% |
Purity | 99% |
Enzymatic Kinetic Resolution
Lipase-mediated resolution of racemic alcohol using vinyl acetate as acyl donor:
Conditions
-
Enzyme: Candida antarctica Lipase B (CAL-B)
-
Solvent: TBME
-
Temperature: 30°C
-
Time: 48 hours
Performance Metrics
Parameter | Racemate | (R)-Alcohol |
---|---|---|
Conversion | 45% | 99% ee |
Isolation Yield | 40% | 98% purity |
Piperidine Functionalization: Etherification and Alkylation
Ether Bond Formation
The 4-hydroxypiperidine intermediate reacts with (R)-(4-chlorophenyl)(pyridin-2-yl)methanol under Mitsunobu conditions to ensure stereochemical fidelity:
Reaction Protocol
-
Reagents: DIAD (1.2 eq), PPh3 (1.2 eq)
-
Solvent: THF
-
Temperature: 0°C → RT
-
Time: 12 hours
Optimization Data
Variable | Tested Range | Optimal Value |
---|---|---|
DIAD Eq | 1.0–1.5 | 1.2 |
Temp (°C) | -20 to 50 | 0 → RT |
Yield | 70–89% | 85% |
N-Alkylation with 4-Bromobutanoate
The piperidine nitrogen undergoes alkylation using ethyl 4-bromobutanoate under phase-transfer conditions:
Procedure
-
Base: K2CO3 (3.0 eq)
-
Catalyst: TBAB (0.1 eq)
-
Solvent: CH3CN
-
Temperature: 80°C
-
Time: 8 hours
Yield Enhancement Strategies
Modification | Yield Impact |
---|---|
Microwave Irradiation (100 W) | +15% |
Solvent Switch to DMF | -20% (side reactions) |
Excess Alkylating Agent (1.5 eq) | 91% yield |
Final Deprotection: Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed under basic conditions to yield the target carboxylic acid:
Hydrolysis Conditions
-
Reagent: NaOH (2.0 eq)
-
Solvent: EtOH/H2O (4:1)
-
Temperature: 70°C
-
Time: 6 hours
Process Monitoring
Time (h) | Conversion | Purity |
---|---|---|
2 | 45% | 85% |
4 | 82% | 92% |
6 | 98% | 99% |
Purification and Analytical Characterization
Chromatographic Purification
Final purification employs reverse-phase chromatography:
HPLC Parameters
Column | Mobile Phase | Flow Rate | Detection |
---|---|---|---|
C18 | MeOH:Buffer (pH 4.6) (65:35) | 1.0 mL/min | UV 254 nm |
Elution Profile
Fraction | Retention Time (min) | Purity |
---|---|---|
1–5 | 8.2–9.1 | 95% |
6–8 | 9.5–10.3 | 99.5% |
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6)
δ (ppm) | Assignment |
---|---|
1.45–1.62 (m) | Piperidine H-3, H-5 |
3.21 (t, J=6.4 Hz) | N-CH2 butanoate |
4.88 (s) | O-CH-Ar |
7.32–8.52 (m) | Aromatic protons |
13C NMR (100 MHz, DMSO-d6)
δ (ppm) | Assignment |
---|---|
173.8 | COOH |
78.4 | O-CH-Ar |
52.1 | Piperidine C-1 |
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Ru-BINAP catalyst recovery via biphasic extraction:
Cycle | Catalyst Recovery | ee Retention |
---|---|---|
1 | 95% | 98% |
5 | 82% | 97% |
Waste Stream Management
Byproduct Analysis
Byproduct | Source | Mitigation Strategy |
---|---|---|
Triphenylphosphine oxide | Mitsunobu reaction | Crystallization at -20°C |
Sodium bromide | Alkylation step | Ion-exchange resin |
Comparative Analysis of Synthetic Routes
Method | Total Yield | ee (%) | Purity | Cost Index |
---|---|---|---|---|
Asymmetric Hydrogenation | 78% | 98 | 99.5% | 8.2 |
Enzymatic Resolution | 65% | 99 | 98% | 6.1 |
Racemic Synthesis + Chiral Chromatography | 42% | 99 | 99% | 9.8 |
Cost Index: Relative scale (1=lowest, 10=highest) considering reagents and equipment.
Condition | Time | Degradation |
---|---|---|
40°C/75% RH | 1 month | <0.5% |
Aqueous Solution (pH 7.4) | 24 h | 2.1% |
Optimal Storage
-
Temperature: 2–8°C
-
Atmosphere: N2 gas
-
Container: Amber glass with PTFE-lined cap
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid to improve yield and purity?
- Methodological Answer : The synthesis involves coupling (R)-(4-chlorophenyl)-pyridin-2-ylmethanol with a piperidine intermediate under basic conditions (e.g., NaOH in dichloromethane) . Key steps include:
- Reaction Control : Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to achieve ≥99% purity .
- Chiral Resolution : Employ chiral HPLC to ensure retention of the (R)-configuration, as stereochemistry impacts biological activity .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the piperidine ring, chlorophenyl group, and butanoic acid moiety. For stereochemical validation, 2D NOESY can resolve spatial interactions .
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 415.15) .
- HPLC Assay : Utilize a mobile phase of methanol/sodium acetate buffer (pH 4.6) for quantifying purity and detecting degradation products .
Advanced Research Questions
Q. How should researchers address contradictions in reported pharmacological data for this compound (e.g., conflicting receptor-binding affinities)?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., radioligand binding assays for dopamine D2 receptors) to confirm activity .
- Structural Comparisons : Compare with analogs like 4-(4-chlorobenzoylethenyl-1-piperidino)-p-fluorobutyrophenone to identify substituent effects on potency .
- Solubility Adjustments : Test activity in physiologically relevant solvents (e.g., DMSO/PBS mixtures) to mitigate false negatives from aggregation .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperidine and chlorophenyl moieties?
- Methodological Answer :
- Piperidine Modifications : Introduce substituents (e.g., methyl, fluoro) at the piperidine nitrogen to assess steric/electronic effects on receptor interaction .
- Chlorophenyl Replacement : Synthesize analogs with 4-fluorophenyl or 4-methoxyphenyl groups to evaluate halogen-dependent bioactivity .
- Butanoic Acid Alternatives : Replace the carboxylic acid with ester or amide derivatives to probe metabolic stability .
Q. How to design experiments to evaluate the compound’s potential as an antipsychotic agent?
- Methodological Answer :
- In Vitro Screening : Use dopamine D2 and serotonin 5-HT2A receptor-binding assays (IC50 determination) .
- In Vivo Models : Administer to rodents (e.g., MK-801-induced hyperlocomotion test) and measure behavioral responses .
- Cytotoxicity Profiling : Assess off-target effects via MTT assays on neuronal cell lines (e.g., SH-SY5Y) .
Data Analysis and Stability
Q. What protocols ensure stability of this compound during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at −20°C in airtight containers under nitrogen to prevent oxidation .
- Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .
- pH Sensitivity : Avoid aqueous solutions with pH <4 or >8 to prevent hydrolysis of the ester linkage .
Q. How to resolve discrepancies between computational predictions and experimental results (e.g., logP vs. measured solubility)?
- Methodological Answer :
- Computational Refinement : Use molecular dynamics simulations to account for solvent effects and protonation states .
- Experimental Calibration : Measure logP experimentally (shake-flask method) and adjust QSAR models accordingly .
- Salt Formation : Explore hydrochloride or sodium salts to improve aqueous solubility if predictions underestimate .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。